molecular formula C11H18 B14439217 3-Undecen-5-yne, (3E)- CAS No. 74744-29-9

3-Undecen-5-yne, (3E)-

Cat. No.: B14439217
CAS No.: 74744-29-9
M. Wt: 150.26 g/mol
InChI Key: RVNPFAOWVMGBBF-UHFFFAOYSA-N
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Description

3-Undecen-5-yne, (3E)- is an unsaturated hydrocarbon featuring both a triple bond (alkyne) at position 5 and a double bond (alkene) at position 3 with an (E)-configuration. Its molecular formula is C₁₁H₁₈, and its structure combines conjugated π-systems, which influence its reactivity and physical properties.

Properties

CAS No.

74744-29-9

Molecular Formula

C11H18

Molecular Weight

150.26 g/mol

IUPAC Name

undec-3-en-5-yne

InChI

InChI=1S/C11H18/c1-3-5-7-9-11-10-8-6-4-2/h5,7H,3-4,6,8,10H2,1-2H3

InChI Key

RVNPFAOWVMGBBF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CC=CCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Undecen-5-yne, (3E)- can be synthesized through various methods. One common approach involves the coupling of an alkyne with an alkene under specific reaction conditions. For instance, the reaction between 1-hexyne and 1-hexene in the presence of a palladium catalyst can yield 3-Undecen-5-yne, (3E)-. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is conducted under an inert atmosphere to prevent oxidation .

Industrial Production Methods

On an industrial scale, the production of 3-Undecen-5-yne, (3E)- may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as distillation and chromatography to isolate the desired product from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

3-Undecen-5-yne, (3E)- undergoes a variety of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Undecen-5-yne, (3E)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Undecen-5-yne, (3E)- involves its ability to participate in various chemical reactions due to the presence of both a double bond and a triple bond. These reactive sites allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the transformation of substrates .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Undecen-5-yne, (3E)- with structurally related compounds, focusing on molecular features, stereochemistry, and reported applications:

Compound Name Structure Key Features Applications/Findings References
3-Undecen-5-yne, (3E)- C₁₁H₁₈, alkyne (C5) + (E)-alkene Conjugated triple and double bonds; stereochemical specificity at C3. Identified as a minor component in plant extracts; potential intermediate in fragrance synthesis.
3-Undecen-5-yne, (Z)- C₁₁H₁₈, alkyne (C5) + (Z)-alkene Stereoisomer with (Z)-configuration at C3; differences in polarity and stability. Reported at 9.52% in a phytochemical study, suggesting higher natural abundance than (E)-isomer.
6-Methyl-(E)-3-undecene C₁₂H₂₂, alkene (C3) + methyl (C6) Methyl substitution alters steric effects and boiling point. Used in polymer research; CAS 74630-52-5.
(3E,7E)-Homofarnesol C₁₆H₂₈O, conjugated dienes Key precursor for Ambrox®; synthesized via Wittig reactions and hydroboration. Industrial-scale production for fragrances; isomer separation via distillation.
1,3,5,8-Undecatetraene C₁₁H₁₆, multiple conjugated alkenes Extended conjugation increases UV absorbance. Studied for photochemical reactivity; no direct industrial use reported.

Key Observations:

Stereochemical Impact :

  • The (E)-configuration of 3-Undecen-5-yne, (3E)- likely results in lower polarity compared to its (Z)-isomer, affecting solubility and chromatographic behavior .
  • In contrast, (3E,7E)-Homofarnesol demonstrates that (E)-stereochemistry is critical for odorant quality in fragrance applications .

Functional Group Influence: The presence of both alkyne and alkene groups in 3-Undecen-5-yne, (3E)- may enhance its reactivity in Diels-Alder or cycloaddition reactions compared to mono-unsaturated analogs like 6-Methyl-(E)-3-undecene . 1,3,5,8-Undecatetraene shows that extended conjugation reduces thermal stability but increases photochemical activity .

Synthetic Challenges :

  • Isomerically pure synthesis of compounds like (3E,7E)-Homofarnesol requires precise control of reaction conditions (e.g., Wittig reactions), suggesting similar challenges for isolating 3-Undecen-5-yne, (3E)- .

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